Rustmicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

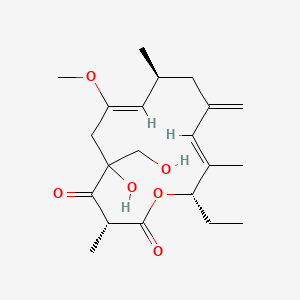

Rustmicin is a 14-membered macrolide identified as an inhibitor of plant pathogenic fungi.

Applications De Recherche Scientifique

Antifungal Activity

Rustmicin exhibits potent antifungal activity, particularly against Cryptococcus neoformans , a common pathogen in immunocompromised individuals. Research indicates that this compound inhibits sphingolipid synthesis by targeting inositol phosphoceramide synthase, leading to the accumulation of ceramide and the depletion of complex sphingolipids. This mechanism underlies its fungicidal effects at extremely low concentrations (less than 1 ng/mL) and an IC50 value of 70 pM against the enzyme .

Case Study: Cryptococcus neoformans

- In Vitro Efficacy : this compound demonstrated remarkable efficacy against various strains of C. neoformans, with minimal inhibitory concentration (MIC) values significantly lower than those of conventional antifungals.

- In Vivo Limitations : Despite its strong in vitro activity, this compound's effectiveness in vivo is limited due to rapid conversion to an inactive form (γ-lactone) in serum, necessitating higher doses for therapeutic effect .

Agricultural Applications

This compound has been identified as an effective agent against agricultural pathogens, specifically the wheat stem rust fungus (Puccinia graminis). Isolated from Micromonospora chalcea, this compound showed strong inhibitory activity in both laboratory and greenhouse settings.

Case Study: Wheat Stem Rust Fungus

- In Vitro Testing : The MIC for this compound against wheat stem rust was recorded at 1 µg/mL.

- Field Trials : Pot tests confirmed its efficacy, with similar MIC values demonstrating its potential as a natural pesticide .

Stability and Drug Resistance Factors

Research has identified several factors affecting the stability and efficacy of this compound:

- Serum Stability : Rapid epimerization in serum limits its therapeutic application, as the active form converts to the inactive γ-lactone.

- Drug Efflux Mechanisms : Fungal resistance mechanisms, such as multidrug efflux pumps (e.g., PDR5 in Saccharomyces cerevisiae), can reduce the intracellular concentration of this compound, further complicating treatment strategies .

Comparative Efficacy

To provide a clearer understanding of this compound's efficacy compared to other antifungal agents, a summary table is presented below:

| Antifungal Agent | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Cryptococcus neoformans | <0.0001 | Inhibition of sphingolipid synthesis |

| Fluconazole | Candida albicans | 0.125 | Inhibition of ergosterol synthesis |

| Amphotericin B | Various fungi | 0.25 | Disruption of fungal cell membrane integrity |

Propriétés

Numéro CAS |

100227-57-4 |

|---|---|

Formule moléculaire |

C21H32O6 |

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

(3R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione |

InChI |

InChI=1S/C21H32O6/c1-7-18-15(4)9-13(2)8-14(3)10-17(26-6)11-21(25,12-22)19(23)16(5)20(24)27-18/h9-10,14,16,18,22,25H,2,7-8,11-12H2,1,3-6H3/b15-9+,17-10-/t14-,16+,18-,21?/m0/s1 |

Clé InChI |

WOFFENQLRMDHKE-AWJXAEAHSA-N |

SMILES |

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C |

SMILES isomérique |

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/CC(C(=O)[C@H](C(=O)O1)C)(CO)O)\OC)C)/C |

SMILES canonique |

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

galbonolide galbonolide A rustmicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.